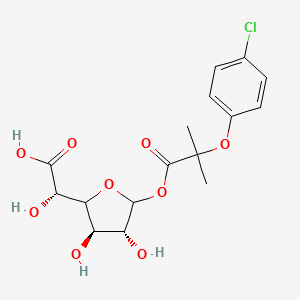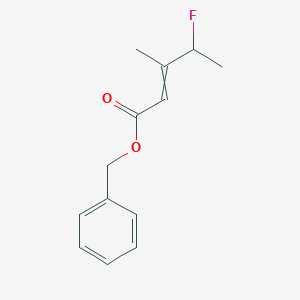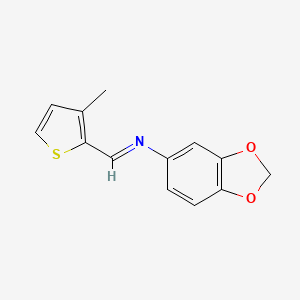
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring fused with a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 1,3-benzodioxol-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)-2-pyrazinecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)nicotinohydrazide
Uniqueness
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is unique due to its benzodioxole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
77822-85-6 |
|---|---|
Molekularformel |
C13H11NO2S |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H11NO2S/c1-9-4-5-17-13(9)7-14-10-2-3-11-12(6-10)16-8-15-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
PVMGWZBYNSFLEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C=NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


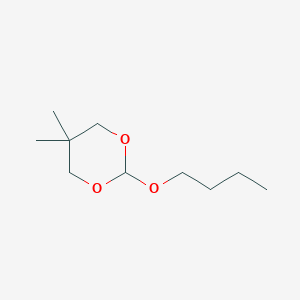
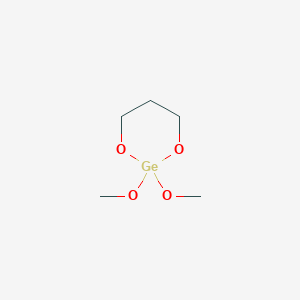
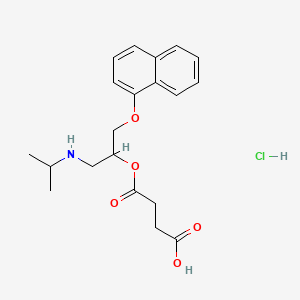
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)

![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
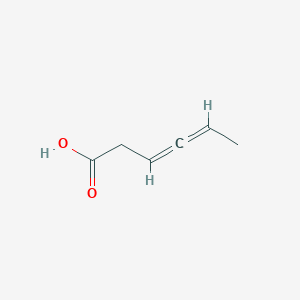
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

